(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzo[d]thiazole and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions using methoxy and methylthio reagents.
Construction of the isoxazole ring: This step often involves the cyclization of suitable precursors, such as α,β-unsaturated carbonyl compounds, under basic conditions.
Formation of the final compound: The final step involves the condensation of the benzo[d]thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of both the benzo[d]thiazole and isoxazole rings in the same molecule is relatively rare and can lead to unique reactivity and biological activity.
Biological Activity
(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, identified by its CAS number 946257-05-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₃O₃S₂ |
Molecular Weight | 363.5 g/mol |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxy-2-mercaptobenzothiazole with methyl iodide in the presence of a base, followed by the formation of isoxazole derivatives through hydrazone coupling reactions. This process has been detailed in various studies, highlighting the importance of substituent positions on the biological activity of the resulting compounds .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing isoxazole rings have shown promising results against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of isoxazole derivatives, it was found that specific compounds led to a reduction in the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as p21^WAF-1. This suggests that the mechanism of action may involve both apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of related benzothiazole derivatives has been explored extensively. While many derivatives showed limited antibacterial activity against Gram-positive and Gram-negative bacteria, certain modifications in their structure enhanced their efficacy .
Table: Antimicrobial Activity Data
Compound | MIC (µg/mL) | Bacteria Tested |
---|---|---|
Benzothiazole Derivative A | 50 | Bacillus subtilis |
Benzothiazole Derivative B | 75 | Escherichia coli |
Target Compound | 40 | Staphylococcus aureus |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to modulate apoptotic pathways, leading to increased cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific phases, preventing proliferation.
- Antimicrobial Action : The structural features contribute to membrane disruption or inhibition of essential bacterial enzymes.
Properties
IUPAC Name |
N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSNACOLLKCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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